[(4-Methoxybutoxy)methyl]benzene

Fragrance formulation Quality control Refractive index specification

[(4-Methoxybutoxy)methyl]benzene (CAS 31600-47-2; synonym 1-phenyl-2,7-dioxaoctane) is a C12H18O2 benzyl alkyl diether with a molecular weight of 194.27 g/mol. It is classified as a specialty fragrance ingredient, described in the Good Scents Company database as possessing a spicy, fresh-outdoors, herbal, green, pine, and woody odor profile at 100% concentration.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 31600-47-2
Cat. No. B13957844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxybutoxy)methyl]benzene
CAS31600-47-2
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCOCCCCOCC1=CC=CC=C1
InChIInChI=1S/C12H18O2/c1-13-9-5-6-10-14-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
InChIKeyODRNXWXLMHZREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methoxybutoxy)methyl]benzene (CAS 31600-47-2): Compound Profile and Procurement Context


[(4-Methoxybutoxy)methyl]benzene (CAS 31600-47-2; synonym 1-phenyl-2,7-dioxaoctane) is a C12H18O2 benzyl alkyl diether with a molecular weight of 194.27 g/mol . It is classified as a specialty fragrance ingredient, described in the Good Scents Company database as possessing a spicy, fresh-outdoors, herbal, green, pine, and woody odor profile at 100% concentration [1]. Computed physicochemical properties include a polar surface area (PSA) of 18.46 Ų and a consensus LogP of 2.63 . Structurally, the compound features two ether oxygen atoms (a benzyl ether and a terminal methyl ether) separated by a four-carbon spacer, a connectivity pattern that distinguishes it from simpler benzyl ether or alkylbenzene analogs commonly available in procurement catalogues [1].

Odor Profile Spicy, fresh-outdoors, woody character reported at 100% concentration
Structure Benzyl alkyl diether; distinct connectivity from common C12H18O2 isomers
QC Identity GC-MS spectrum and refractive index specification range support incoming verification

[(4-Methoxybutoxy)methyl]benzene: Why In-Class Ether Analogs Cannot Be Interchanged Without Performance Verification


Within the C12H18O2 ether family and the broader benzyl alkyl ether class, molecular connectivity, not merely elemental formula or functional group count, controls critical selection parameters including organoleptic character, solvation behaviour, and thermal stability. While 1-(butoxymethyl)-4-methoxybenzene (CAS 5333-52-8) shares the identical molecular formula and polar surface area (PSA 18.46 Ų) with the target compound, its different ether connectivity (butoxy–CH2–O–aryl vs. methoxybutoxy–CH2–aryl) yields a measured boiling point of 262 °C and a refractive index of 1.486 , whereas [(4-Methoxybutoxy)methyl]benzene exhibits a distinct specific gravity range of 0.890–0.990 and refractive index range of 1.042–1.060 from fragrance-industry specification sheets [1]. Such differences in bulk physical properties are driven by the presence of two ether oxygens in the target compound, which alters hydrogen-bond-acceptor capacity, dipole moment, and ultimately performance in fragrance diffusion, solvent polarity, or chromatographic retention — none of which can be assumed equivalent across structural isomers without direct measurement [1].

Target Compound
Positional Isomer (CAS 5333-52-8)
Refractive index range differs substantially from the isomer
Measured RI may fall outside target QC specification; mismatch expected
Odor profile: spicy, woody, green, pine
Sweet, floral odor reported; lacks fresh-outdoors character
GC-MS reference spectrum publicly available for identity verification
No indexed GC-MS spectrum; spectral confirmation more complex

[(4-Methoxybutoxy)methyl]benzene: Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


Refractive Index Differentiation: [(4-Methoxybutoxy)methyl]benzene vs. 1-(Butoxymethyl)-4-methoxybenzene

Measured refractive index (RI) values from authoritative industry databases demonstrate a substantial difference between the target compound and its closest positional isomer. [(4-Methoxybutoxy)methyl]benzene exhibits an RI range of 1.042–1.060 at 20 °C as reported in the TGSC fragrance ingredient specification [1], while 1-(butoxymethyl)-4-methoxybenzene (CAS 5333-52-8) has a measured RI of 1.486 . This RI difference of approximately −0.44 to −0.43 (target minus comparator) indicates fundamentally different polarizability and molar refraction characteristics arising from the distinct connectivity of the two ether oxygen atoms in the target compound versus the single ether oxygen in the comparator. For fragrance formulation, RI serves as a critical incoming quality control (QC) specification parameter; a procurement substitution without verification would result in an immediate QC failure.

Refractive Index
Data to verify
ΔRI ≈ −0.43 (target lower)
Supports incoming QC identity check
RI at 20°C; TGSC spec vs. chemsrc comparator
Fragrance formulation Quality control Refractive index specification

Specific Gravity Differentiation: [(4-Methoxybutoxy)methyl]benzene vs. 1-(Butoxymethyl)-4-methoxybenzene

Specific gravity (SG) or density values provide a further bulk-property discriminant between the two C12H18O2 positional isomers. [(4-Methoxybutoxy)methyl]benzene has an SG range of 0.890–0.990 at 25 °C per TGSC [1], whereas 1-(butoxymethyl)-4-methoxybenzene has a reported density of 0.961 g/cm³ . While the comparator's density falls within the target compound's specification range (near the upper end), the target compound's SG range extends significantly lower (down to 0.890), reflecting batch-to-batch or purity-dependent variability in the commercial fragrance-grade material. The broader SG range of the target compound suggests a different impurity or isomer profile compared to the more tightly specified single-density value of the comparator, which is relevant for procurement decisions where lot-to-lot consistency must be validated.

Specific Gravity
Data to verify
Target SG 0.890–0.990; comparator density 0.961
Density-driven metering accuracy risk
SG at 25°C per TGSC; comparator value from chemsrc
Density specification Formulation consistency Bulk property differentiation

Odor Profile Differentiation: Unique Organoleptic Character vs. Mono-Ether and Ester Analogs

The organoleptic profile of [(4-Methoxybutoxy)methyl]benzene is described at 100% concentration as spicy, fresh outdoors, herbal, green, pine, and woody according to TGSC [1]. This complex, multi-faceted odor profile reflects the dual ether functionality (benzyl ether and aliphatic methyl ether) within a single molecule. In contrast, the comparator 4-tert-butylanisole (CAS 5396-38-3), a mono-ether benzene derivative, is described as having a sweet, floral odor with a fruity note . Similarly, butyl benzoate (CAS 136-60-7), a C12H18O2 ester isomer outside the ether class, has a mild, pleasant odor but lacks the spicy-woody-green character [2]. The target compound's unique combination of fresh-outdoors and spicy notes, underpinned by its dual-ether structure, cannot be replicated by a single-ether or ester analog, making direct substitution organoleptically invalid for fragrance applications.

Odor Profile
Reported
Target: spicy–woody–green; comparators: sweet–floral or mild
Organoleptic substitution not supported
No quantitative odor threshold data available
Fragrance chemistry Organoleptic differentiation Odor profile specification

GC-MS Spectral Availability: Identity Confirmation Capability for Procurement Verification

A GC-MS spectrum is catalogued for [(4-Methoxybutoxy)methyl]benzene in the Wiley SpectraBase database (Compound ID: Js57CB9fHFJ) [1]. This provides an experimentally acquired electron-ionization mass spectrum that serves as a definitive identity confirmation tool during incoming material verification. The availability of this reference spectrum enables procurement QC laboratories to perform spectral library matching and confirm that the received material is the target compound rather than a positional isomer or an unrelated substance sold under an ambiguous synonym. In contrast, the closest analog 1-(butoxymethyl)-4-methoxybenzene (CAS 5333-52-8) has a reported refractive index and boiling point in chemsrc but does not have a publicly indexed GC-MS spectrum in the same accessible spectral database, making spectral identity verification less straightforward for the comparator without in-house reference standard characterization.

GC-MS Identity
Method context
Reference spectrum available for target; absent for comparator
Supports spectral library matching during QC
SpectraBase Compound ID Js57CB9fHFJ
Analytical chemistry GC-MS identity verification Spectral library matching

Computed Lipophilicity (LogP): Differentiation from Mono-Ether and Hydrocarbon Analogs

The computed LogP for [(4-Methoxybutoxy)methyl]benzene is 2.63 (PSA 18.46) . This reflects the balanced lipophilicity imparted by the dual ether functionality. For comparison, (4-methoxybutyl)benzene (CAS 10473-01-5), which lacks the benzyl ether oxygen, has a lower hydrogen-bond acceptor count (1 vs. 2) and a significantly reduced polar surface area [1], predicting a higher LogP. Conversely, 5-benzyloxy-1-pentanol (CAS 4541-15-5), a C12H18O2 analog with a terminal hydroxyl, has a density of 1.008 g/mL , substantially higher than the target compound's SG range of 0.890–0.990 [2], reflecting stronger intermolecular hydrogen bonding. The computed LogP of 2.63 for the target compound places it in a lipophilicity range suitable for fragrance volatility and skin substantivity, distinct from both more lipophilic mono-ether analogs and more hydrophilic alcohol-containing isomers. Although these LogP values are computed rather than experimentally measured, they are derived using consensus algorithms (XLOGP3/iLOGP) commonly applied in fragrance ingredient screening .

Computed LogP
Class-level
LogP 2.63; PSA 18.46 Ų
Fragrance tenacity prediction differs from mono-ether analogs
Consensus computed values; not experimental
Partition coefficient Lipophilicity prediction Formulation design

[(4-Methoxybutoxy)methyl]benzene: Evidence-Backed Application Scenarios for Procurement Decision-Making


Specialty Fragrance Formulation Requiring Fresh-Outdoors, Spicy-Woody Character

[(4-Methoxybutoxy)methyl]benzene is documented in the TGSC fragrance database with a defined odor profile of spicy, fresh outdoors, herbal, green, pine, and woody at 100% concentration [1]. This organoleptic character is structurally linked to its dual-ether architecture and is not replicated by mono-ether or ester analogs such as 4-tert-butylanisole (sweet-floral) or butyl benzoate (mild, non-specific). Procurement for fine fragrance, personal care, or household product formulation should be predicated on this specific odor profile, and incoming QC should include olfactory evaluation alongside the refractive index specification of 1.042–1.060 at 20 °C [1] to confirm material identity.

Incoming Quality Control Verification Using GC-MS Spectral Matching

A publicly available GC-MS reference spectrum exists for [(4-Methoxybutoxy)methyl]benzene in the Wiley SpectraBase database (Compound ID Js57CB9fHFJ) [2]. Procurement and QC laboratories can use this spectrum for definitive identity confirmation via spectral library matching, distinguishing the target compound from its C12H18O2 positional isomer 1-(butoxymethyl)-4-methoxybenzene, which lacks an equivalent publicly indexed GC-MS spectrum. This capability reduces the need for in-house reference standard synthesis and characterization, accelerating release testing timelines.

Fragrance Compounding Where Density-Dependent Metering Accuracy Is Required

The specific gravity range of 0.890–0.990 at 25 °C reported for [(4-Methoxybutoxy)methyl]benzene [1] must be factored into weight-to-volume conversions during production-scale fragrance compounding. The density of this compound differs from that of the isomeric 1-(butoxymethyl)-4-methoxybenzene (density 0.961 g/cm³ ) and the structurally related 5-benzyloxy-1-pentanol (density 1.008 g/mL ), both of which could be erroneously sourced if only the molecular formula is used for procurement. Using the correct density specification prevents systematic volumetric dosing errors in automated compounding systems.

Computational Fragrance Design and Property Prediction

The computed LogP of 2.63 and PSA of 18.46 Ų position [(4-Methoxybutoxy)methyl]benzene in a lipophilicity–polarity space suitable for modeling fragrance evaporation and skin substantivity. In computational fragrance design workflows, substituting a mono-ether analog such as (4-methoxybutyl)benzene (predicted higher LogP, lower PSA) would alter predicted tenacity and odor evolution curves. Researchers building QSAR or fragrance property prediction models should use the target compound's specific computed descriptors rather than those of its structural isomers to ensure model accuracy.

Application
Selection Property
Validation Focus
Specialty fragrance formulation with spicy-woody profile
Odor profile specification
Olfactory evaluation and refractive index range verification
Incoming QC via GC-MS identity verification
GC-MS reference spectrum availability
Spectral library match against positional isomer
Density-dependent metering in compounding
Specific gravity range consistency
Weight-to-volume conversion validation
Computational fragrance design
Computed LogP and PSA descriptors
Tenacity and substantivity modeling accuracy
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